1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one
Description
Properties
IUPAC Name |
1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-phenoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c17-14(12-18-13-4-2-1-3-5-13)16-8-6-15(7-9-16)19-10-11-20-15/h1-5H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMYEDUQMOAAIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the preparation of the spiro-fused oxa-thia-azaspirodecane core, which can be achieved through a series of cyclization reactions. The phenoxy group is then introduced via nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenoxy or spiro moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides or amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
1-{1-oxa-4-thia-8-azaspiro[4
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential anticancer activity, making it a candidate for further investigation in drug development.
Mechanism of Action
The mechanism by which 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Differences
The target compound’s spirocyclic system (1-oxa-4-thia-8-aza) contrasts with analogs that vary in heteroatom positions or substituents:
- Heteroatom arrangement : Derivatives like 4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one () replace oxygen with sulfur at position 1, altering electronic properties and reactivity .
- Substituent diversity: The phenoxyethyl group in the target compound differs from fluorophenyl, methoxybenzoyl, or propanone substituents in analogs (Table 1).
Physicochemical Properties
*Estimated formula based on structural analysis; †Calculated using atomic masses.
Pharmacological Activity
- Cytotoxicity variations: Substituents like fluorophenyl groups enhance bioactivity compared to non-halogenated analogs. For example, 4-(4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one () showed 72% yield and distinct IR/NMR profiles, indicating stable synthesis routes for bioactive derivatives .
- Inference for target compound: The phenoxy group may mimic aryl substituents in active analogs, but its electron-rich oxygen could alter binding affinity or metabolic stability .
Biological Activity
1-{1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: . It features a spirocyclic structure that includes both oxygen and sulfur heteroatoms, contributing to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N1O3S1 |
| Molecular Weight | 299.39 g/mol |
| Structure | Structure |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, such as:
- Cyclization Reactions : Using suitable precursors like diols or amino alcohols in the presence of sulfur sources and oxidizing agents.
- Metal-Catalyzed Reactions : Enhancing yield and selectivity through catalytic processes.
These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to:
- Inhibition of Enzyme Activity : Modulating metabolic pathways.
- Receptor Binding : Affecting signaling pathways that could result in therapeutic effects.
Anticancer Activity
Preliminary studies have indicated that this compound exhibits significant anticancer properties. Specifically, it has shown moderate to potent activity against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.2 |
| MDA-MB-231 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 9.8 |
These results suggest its potential as a therapeutic agent in oncology, warranting further investigation into its pharmacological profiles.
Case Studies
Recent research highlights the compound's effectiveness in preclinical settings:
- Study on Lung Cancer : A549 cells treated with varying concentrations of the compound showed reduced viability, indicating potential use in lung cancer therapies.
- Breast Cancer Research : MDA-MB-231 cells demonstrated significant apoptosis when exposed to the compound, suggesting mechanisms that could be exploited for treatment.
Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Key areas include:
- Mechanistic Studies : Understanding how the compound interacts at the molecular level.
- In Vivo Studies : Evaluating efficacy and safety profiles in animal models.
Q & A
Q. What are the key structural features of 1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-2-phenoxyethan-1-one, and how do they influence its reactivity?
The compound contains a bicyclic spiro system with a 1-oxa-4-thia-8-azaspiro[4.5]decane core, where oxygen, sulfur, and nitrogen atoms are strategically positioned. The spiro junction (shared atom between two rings) introduces conformational rigidity, which impacts its stereoelectronic properties and binding affinity to biological targets like muscarinic or serotonin receptors . The phenoxyethyl ketone moiety enhances lipophilicity, influencing pharmacokinetic behavior .
Q. What synthetic methodologies are commonly employed to prepare this compound?
Synthesis typically involves multi-step protocols:
- Step 1 : Construction of the spirocyclic core via cyclization reactions, often using tetrahydropyran-4-carbonitrile or similar precursors under anhydrous conditions to prevent hydrolysis .
- Step 2 : Introduction of the phenoxyethyl ketone group via nucleophilic substitution or Friedel-Crafts acylation, requiring precise temperature control (e.g., 0–5°C for sensitive intermediates) .
- Purification : Column chromatography with silica gel or reverse-phase HPLC is critical to isolate high-purity (>95%) product .
Q. How can researchers verify the compound’s structural integrity post-synthesis?
Key techniques include:
- NMR spectroscopy : Confirm spiro connectivity via distinct splitting patterns (e.g., geminal protons near sulfur/oxygen atoms) .
- X-ray crystallography : Resolve conformational details of the bicyclic system, as demonstrated in analogs like 4-benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one .
- Mass spectrometry : Validate molecular weight (e.g., APCI+/ESI+ modes) and detect impurities .
Advanced Research Questions
Q. How does the compound interact with neuropharmacological targets such as the M1 muscarinic or 5-HT1A receptors?
Q. What strategies can optimize the compound’s metabolic stability without compromising receptor affinity?
- Bioisosteric replacement : Substitute the ketone group with a metabolically stable amide or urea .
- Ring modification : Replace sulfur with sulfone or sulfonamide groups to enhance oxidative stability while retaining spiro geometry .
- Prodrug design : Introduce ester or carbamate moieties on the phenoxy group for controlled release .
Validation: Use liver microsome assays and LC-MS/MS to assess metabolic half-life .
Q. How do structural analogs with varied substituents (e.g., tosyl, nitro, or fluorophenyl groups) affect biological activity?
- Tosyl group () : Enhances electrophilicity, improving covalent binding to cysteine-rich targets but increasing off-target effects.
- Nitro group () : Boosts electron-withdrawing effects, altering redox potential and antimicrobial activity in analogs.
- Fluorophenyl groups () : Improve blood-brain barrier penetration due to increased lipophilicity and reduced polar surface area.
Experimental design: Parallel synthesis of analogs followed by SAR analysis using IC₅₀ values from dose-response curves .
Q. What computational tools are effective for predicting the compound’s binding modes and ADMET properties?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like 5-HT1A, guided by crystallographic data from analogs .
- ADMET prediction : SwissADME or ADMETLab 2.0 can forecast permeability (e.g., Caco-2 cell models), CYP450 inhibition, and hERG channel liability .
- MD simulations : GROMACS or AMBER to assess conformational dynamics over nanosecond timescales .
Data Contradictions and Resolution
Q. Discrepancies in reported receptor affinities for spirocyclic analogs: How to resolve them?
Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., CHO vs. HEK293) or ligand concentrations .
- Stereochemical purity : Enantiomeric impurities in racemic mixtures can skew results. Use chiral HPLC to isolate enantiomers .
- Solution vs. solid-state conformations : Compare X-ray structures (solid-state) with NMR-derived solution structures to identify bioactive conformers .
Q. Conflicting data on metabolic pathways: What factors contribute to this?
- Species differences : Human vs. rodent CYP450 isoforms metabolize the compound at varying rates. Cross-validate using human hepatocytes .
- pH-dependent stability : The spiro system’s sensitivity to acidic conditions may alter degradation pathways in vitro vs. in vivo .
Methodological Best Practices
Q. How to mitigate challenges in scaling up synthesis for preclinical studies?
- Process optimization : Replace chromatography with crystallization for purification (e.g., using ethanol/water mixtures) .
- Flow chemistry : Continuous reactors improve yield for temperature-sensitive steps (e.g., acylation) .
- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
